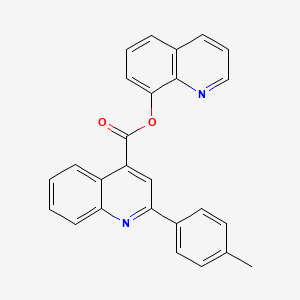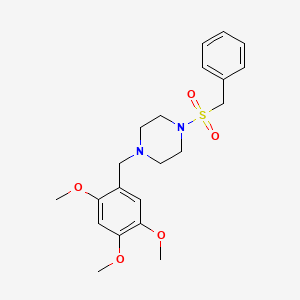![molecular formula C24H24N4O6 B10883405 N-{2-[(1-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-1-oxobutan-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B10883405.png)
N-{2-[(1-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-1-oxobutan-2-yl)carbamoyl]phenyl}furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a methoxybenzoyl group, and a hydrazino carbonyl group, making it a unique molecule with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxybenzoyl Hydrazine: This step involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate under reflux conditions to form 4-methoxybenzoyl hydrazine.
Coupling with Propyl Isocyanate: The 4-methoxybenzoyl hydrazine is then reacted with propyl isocyanate to form the intermediate compound.
Formation of the Final Product: The intermediate is further reacted with 2-furoyl chloride in the presence of a base such as triethylamine to yield the final product, N2-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N2-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with hydrophobic pockets in proteins, while the hydrazino carbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~-(2-{[(1-{[2-(4-METHYLPHENOXY)ACETYL]HYDRAZINO}CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE: Similar structure but with a methylphenoxy group instead of a methoxybenzoyl group.
N~2~-(2-{[(1-{[2-(4-CHLOROBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE: Contains a chlorobenzoyl group instead of a methoxybenzoyl group.
Uniqueness
N~2~-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE is unique due to the presence of the methoxybenzoyl group, which can enhance its hydrophobic interactions and potentially increase its binding affinity to certain molecular targets. This uniqueness can lead to distinct biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C24H24N4O6 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
N-[2-[[1-[2-(4-methoxybenzoyl)hydrazinyl]-1-oxobutan-2-yl]carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H24N4O6/c1-3-18(23(31)28-27-21(29)15-10-12-16(33-2)13-11-15)25-22(30)17-7-4-5-8-19(17)26-24(32)20-9-6-14-34-20/h4-14,18H,3H2,1-2H3,(H,25,30)(H,26,32)(H,27,29)(H,28,31) |
InChI-Schlüssel |
LOBDOQXYKAHAON-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NNC(=O)C1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883328.png)
![2-[[4-(4-chlorophenyl)-5-(2-furyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide](/img/structure/B10883331.png)


![1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10883352.png)

![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-ethylquinolinium](/img/structure/B10883379.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883380.png)
![1-(furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-pyrrolidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B10883381.png)
![2-(Naphthalen-2-yloxy)-1-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B10883385.png)
![(2E)-2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10883387.png)
![Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10883389.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B10883396.png)
![9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10883403.png)
